3-Fluoro-benzene-1,2-diamine dihydrochloride
Overview
Description
3-Fluoro-benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2. It is a light red solid that is primarily used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-benzene-1,2-diamine dihydrochloride typically involves the fluorination of benzene derivatives followed by amination. One common method includes the reaction of 3-fluoronitrobenzene with reducing agents such as iron powder in the presence of hydrochloric acid to yield 3-fluoro-benzene-1,2-diamine, which is then converted to its dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-benzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines .
Scientific Research Applications
3-Fluoro-benzene-1,2-diamine dihydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-benzene-1,2-diamine dihydrochloride
- 3-Bromo-benzene-1,2-diamine dihydrochloride
- 3-Iodo-benzene-1,2-diamine dihydrochloride
Uniqueness
3-Fluoro-benzene-1,2-diamine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly useful in specific chemical reactions and research applications .
Properties
IUPAC Name |
3-fluorobenzene-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZVARNGDULED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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